molecular formula C12H17ClN2 B8425912 4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine

Cat. No.: B8425912
M. Wt: 224.73 g/mol
InChI Key: DMRUEVWYAHVIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine is a chemical compound that features a piperidine ring substituted with a chloromethyl group and a pyridylmethyl group

Preparation Methods

The synthesis of 4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine typically involves the reaction of piperidine with chloromethyl pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Chemical Reactions Analysis

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding alcohol under acidic or basic conditions.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.

    Biological Research: The compound is employed in studies investigating the interactions between small molecules and biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine can be compared with other similar compounds, such as:

    3-chloromethyl-N-[1-(pyrid-3-yl)-methyl]-piperidine: This compound has a similar structure but with the pyridyl group attached at a different position.

    3-chloromethyl-N-[1-(pyrid-2-yl)-methyl]-piperidine: Another similar compound with the pyridyl group attached at the 2-position.

    3-chloromethyl-N-[1-(pyrid-5-yl)-methyl]-piperidine: This compound features the pyridyl group at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

4-[[3-(chloromethyl)piperidin-1-yl]methyl]pyridine

InChI

InChI=1S/C12H17ClN2/c13-8-12-2-1-7-15(10-12)9-11-3-5-14-6-4-11/h3-6,12H,1-2,7-10H2

InChI Key

DMRUEVWYAHVIEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CC=NC=C2)CCl

Origin of Product

United States

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